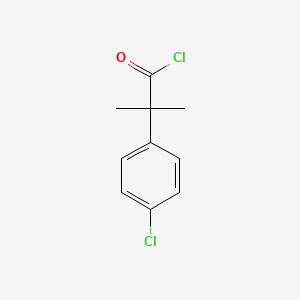

2-(4-Chlorophenyl)-2-methylpropanoyl chloride

Übersicht

Beschreibung

2-(4-Chlorophenyl)-2-methylpropanoyl chloride is an organic compound with the molecular formula C10H10ClO. It is a derivative of propanoyl chloride, where the hydrogen atoms on the alpha carbon are substituted with a 4-chlorophenyl group and a methyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride typically involves the chlorination of 2-(4-Chlorophenyl)-2-methylpropanoyl acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorophenyl)-2-methylpropanoyl acid and hydrochloric acid.

Reduction: It can be reduced to 2-(4-Chlorophenyl)-2-methylpropanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.

Hydrolysis: Water or aqueous base (e.g., NaOH) is used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF).

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

2-(4-Chlorophenyl)-2-methylpropanoyl acid: Formed from hydrolysis.

2-(4-Chlorophenyl)-2-methylpropanol: Formed from reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Hazards

2-(4-Chlorophenyl)-2-methylpropanoyl chloride is moisture sensitive and can cause burns . It can cause severe irritation or burns to the eyes, skin, respiratory tract, and gastrointestinal tract .

Preparation Methods

The synthesis of (1-Ethyl-1H-indol-2-yl)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of ethyl indol-2-carboxylate with alkyl halides in the presence of a base such as potassium hydroxide (KOH) in acetone. The reaction is carried out at room temperature for a few hours to yield the desired product.

Scientific Research Applications

*this compound is used as an intermediate in synthesizing various compounds with potential therapeutic applications. For example, it can be used to synthesize compounds that inhibit mutant KIT and PDGFR, which are implicated in diseases such as mastocytosis, gastrointestinal stromal tumors (GIST), and acute myeloid leukemia (AML) .

Use in LIMK1/2 Inhibitor Development

LIMK1 and LIMK2 are kinases involved in various cellular processes, and their inhibitors are of interest for potential therapeutic applications . this compound can be used in the synthesis of LIMK1/2 inhibitors . For instance, it can be used to introduce a chlorine atom at the meta-position of a phenyl ring in the inhibitor molecule .

Examples in Patent Literature

This compound is mentioned in patent literature as a reactant in synthesizing compounds for treating KIT and PDGFR-related disorders . For instance, it can react with TEA (triethylamine) and 4-(6-(1-methyl-1H-pyrazol-4-yl) to form a pyrazole derivative .

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromophenyl)-2-methylpropanoyl chloride

- 2-(4-Fluorophenyl)-2-methylpropanoyl chloride

- 2-(4-Methylphenyl)-2-methylpropanoyl chloride

Uniqueness

2-(4-Chlorophenyl)-2-methylpropanoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties such as increased reactivity and the ability to form stable derivatives. This makes it particularly useful in the synthesis of pharmaceuticals and agrochemicals where such properties are desirable.

Biologische Aktivität

2-(4-Chlorophenyl)-2-methylpropanoyl chloride, also known as EVT-3272755, is a synthetic organic compound that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H10ClOCl

- Molecular Weight : 216.64 g/mol

- Structure : The compound features a chlorophenyl group attached to a methylpropanoyl moiety, which is significant for its biological interactions.

The biological activity of this compound primarily involves its role as an acylating agent. It is hypothesized to interact with various biological targets, influencing cellular pathways associated with inflammation and cancer progression.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related chlorinated compounds have shown effectiveness against a range of pathogens, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests it may inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that chlorinated phenyl compounds can reduce the production of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and colon cancer cells .

Case Studies

Discussion

The biological activity of this compound suggests it holds potential as a therapeutic agent in treating infections and inflammatory diseases, as well as exhibiting anticancer properties. However, further research is necessary to elucidate its mechanisms fully and assess safety profiles.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-methylpropanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBFWVKQRKSULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.